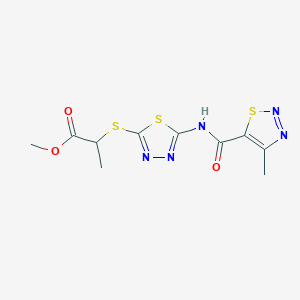![molecular formula C18H31N3O B2402605 6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097931-55-8](/img/structure/B2402605.png)
6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H31N3O and its molecular weight is 305.466. The purity is usually 95%.
BenchChem offers high-quality 6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Water Oxidation Catalysis
The compound has been explored for its potential application in water oxidation catalysis, a crucial process for sustainable energy production. In particular, research by Zong and Thummel (2005) demonstrated the use of related complexes in the catalytic evolution of oxygen, which is a fundamental reaction in artificial photosynthesis and renewable energy technologies. This research highlights the potential of such compounds in contributing to the development of new, efficient catalysts for water splitting reactions (Zong & Thummel, 2005).
Frustrated Lewis Pairs (FLPs)
Another area of interest is the study of frustrated Lewis pairs (FLPs), where compounds similar to 6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one are investigated for their unique reactivity. Körte et al. (2015) explored the deprotonation of methylpyridines to form organolithium or -potassium compounds, which were then treated to form borylmethylpyridines. These compounds, due to their structural constraints, exhibited interesting behaviors towards hydrogen, indicating potential applications in hydrogen storage or activation (Körte et al., 2015).
Optical and Electronic Properties
The structural features of compounds like 6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can significantly influence their optical and electronic properties, making them suitable for applications in materials science. Research by Palion-Gazda et al. (2019) on terpyridine and pyridine derivatives has shed light on how the incorporation of different electron-donating groups and heterocycles can affect their thermal, redox, and emission properties. Such compounds could find applications in the development of new materials for electronics and photonics (Palion-Gazda et al., 2019).
Synthetic Chemistry
In synthetic chemistry, compounds with complex structures like 6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can serve as intermediates or catalysts in the synthesis of other molecules. For example, the work by Zhang et al. (2018) on synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate demonstrates the utility of such compounds in developing synthetic methodologies for pharmaceuticals and other biologically active molecules (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
6-tert-butyl-2-[[1-(2-methylpropyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O/c1-14(2)12-20-10-8-15(9-11-20)13-21-17(22)7-6-16(19-21)18(3,4)5/h6-7,14-15H,8-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIHOAXLRYCTSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CN2C(=O)C=CC(=N2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2402522.png)
![4-bromo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2402523.png)


![Propan-2-yl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2402528.png)
![2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2402530.png)
![1-(4-chlorophenyl)-N-[4-(propan-2-yloxy)benzyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2402532.png)
![1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2402533.png)


![(Z)-4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2402542.png)


